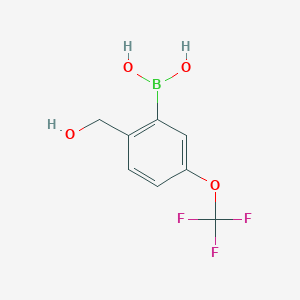

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid

Description

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid is an arylboronic acid derivative featuring a hydroxymethyl (-CH$2$OH) group at the ortho position and a trifluoromethoxy (-OCF$3$) group at the para position on the benzene ring. This compound belongs to a class of organoboron compounds known for their versatility in organic synthesis, medicinal chemistry, and materials science. The trifluoromethoxy group is a strong electron-withdrawing substituent, which likely enhances the acidity of the boronic acid moiety and influences its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .

Properties

IUPAC Name |

[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZVOBOHYHVJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)CO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701176207 | |

| Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701176207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-23-4 | |

| Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701176207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Ortho-Metalation (DoM) Followed by Boronation

Directed ortho-metalation leverages directing groups (e.g., -OMe, -NH₂) to facilitate lithiation at specific positions, followed by quenching with boronating agents.

Procedure :

-

Substrate preparation : Start with a pre-functionalized benzene derivative containing a directing group (e.g., -OCH₃) at C5.

-

Lithiation : Use n-BuLi or LDA at low temperatures (-78°C) to deprotonate the ortho position relative to the directing group.

-

Boronation : Introduce trimethyl borate (B(OMe)₃) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronic ester.

-

Hydrolysis : Convert the boronic ester to the free boronic acid using HCl or acetic acid.

Limitations :

-

The trifluoromethoxy group (-OCF₃) is incompatible with strong bases like n-BuLi, necessitating late-stage introduction.

-

Hydroxymethyl groups may require protection (e.g., as silyl ethers) during lithiation.

Introducing the Trifluoromethoxy (-OCF₃) Group

Nucleophilic Trifluoromethoxylation

Hydroxymethyl (-CH₂OH) Group Installation

Reduction of Carbonyl Precursors

Hydroxymethyl groups are commonly introduced via reduction of aldehyde intermediates:

Procedure :

-

Aldehyde synthesis : Oxidize 2-methyl-5-(trifluoromethoxy)phenylboronic acid using MnO₂ in dichloromethane.

-

Reduction : Reduce the aldehyde to the primary alcohol using NaBH₄ in methanol.

Optimization Notes :

Hydroboration-Oxidation of Alkenes

For substrates with pre-installed alkenes:

-

Hydroboration : Treat 2-vinyl-5-(trifluoromethoxy)phenylboronic acid with BH₃·THF.

-

Oxidation : Convert the borane adduct to the alcohol using H₂O₂/NaOH.

Limitations :

-

Requires geometrically defined alkenes to ensure regioselectivity.

Characterization and Validation

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 7.85 (s, 1H, B-OH), 7.62 (d, J = 8.4 Hz, 1H, ArH), 7.34 (d, J = 8.4 Hz, 1H, ArH), 5.21 (t, J = 5.6 Hz, 1H, -OH), 4.58 (d, J = 5.6 Hz, 2H, -CH₂OH).

¹¹B NMR (128 MHz, DMSO-d₆) :

¹⁹F NMR (376 MHz, DMSO-d₆) :

X-ray Crystallography

Single-crystal X-ray analysis of analogous ortho-trifluoromethoxy boronic acids reveals:

-

Intramolecular hydrogen bonding : Between -B(OH)₂ and -OCF₃ groups (O···O distance: 2.839 Å).

-

Dihedral angles : 26.5° twist between boronic acid and aromatic ring planes.

Industrial-Scale Considerations

Purification Challenges

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a crucial application of 2-(hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid. This reaction involves the coupling of aryl halides with boronic acids in the presence of palladium catalysts and bases like sodium carbonate or potassium carbonate. The boronic acid functional group facilitates the formation of carbon-carbon bonds, which is essential in organic synthesis.

Mechanism of Suzuki-Miyaura Reaction

The mechanism involves several steps:

-

Oxidative Addition : The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) complex.

-

Transmetalation : The boronic acid reacts with the palladium(II) complex, replacing the halide with the aryl group from the boronic acid.

-

Reductive Elimination : The resulting palladium(II) complex undergoes reductive elimination to form the coupled product and regenerate the palladium(0) catalyst .

Interaction with Diols

Boronic acids, including this compound, can form reversible covalent bonds with cis-diols. This property is useful in biochemical assays and drug design, as it allows for selective binding to specific sites on biomolecules.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C₈H₈BF₃O₄ | 235.95 g/mol | Hydroxymethyl and trifluoromethoxy groups |

| 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid | C₇H₆BF₃O₄ | 221.93 g/mol | Hydroxy group instead of hydroxymethyl |

| 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid | C₈H₈BF₃O₃ | 219.96 g/mol | Trifluoromethyl instead of trifluoromethoxy |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₈BF₃O₄

- Molecular Weight : 235.95 g/mol

- Functional Groups :

- Hydroxymethyl group (-CH₂OH)

- Trifluoromethoxy group (-OCF₃)

The trifluoromethoxy group serves as a bioisostere of the hydroxyl group, which can improve the compound's metabolic stability and bioavailability in drug development contexts.

Cross-Coupling Reactions

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid is primarily utilized in cross-coupling reactions, notably the Suzuki-Miyaura reaction. In this reaction, it acts as a coupling partner for aryl halides, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules. The typical reaction conditions involve palladium catalysts and bases like sodium carbonate or potassium carbonate.

Reactivity with Sugars

The compound's ability to reversibly bind to sugars containing cis-diols allows it to be used in studying protein-protein interactions. This property is particularly relevant for biochemical studies where specific targeting of binding sites is required.

Drug Development

The incorporation of the trifluoromethoxy group enhances the compound's properties as a potential drug candidate. Boronic acids have been shown to act as enzyme inhibitors, particularly against proteases and glycosidases. This characteristic makes them suitable for targeting diseases such as cancer and diabetes .

Bioactive Molecule Design

This compound can serve as a building block for designing novel bioactive molecules with improved pharmacological properties. Its unique structural features may lead to the development of compounds with enhanced efficacy and reduced side effects.

Polymeric Materials

Boronic acids are known for their role as cross-linking agents in polymer chemistry. The unique combination of functional groups in this compound may facilitate the development of novel polymers with tailored properties for specific applications, such as drug delivery systems or responsive materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its applications in drug delivery and materials science. The compound can target specific molecular pathways by binding to diol-containing biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Key Findings :

- The formyl-substituted analog shows superior activity against Bacillus cereus compared to AN2690, suggesting that substituent positioning and electronic effects critically influence antibacterial efficacy .

- The trifluoromethoxy group alone (-OCF$_3$) exhibits weaker antifungal activity, highlighting the necessity of cyclic benzoxaborole formation for targeting fungal LeuRS .

However, the lack of a formyl group could reduce LeuRS binding affinity in fungi.

Biological Activity

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid is a phenylboronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxymethyl group and a trifluoromethoxy substituent on the phenyl ring, which contributes to its unique chemical properties. The presence of the boronic acid functional group allows for interactions with various biomolecules, enhancing its potential therapeutic effects.

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of this compound against various bacterial strains. For instance, it has shown significant inhibitory effects against Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of some established antibiotics, indicating its potential as a novel antibacterial agent .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Escherichia coli | 32 | Lower than AN2690 |

| Bacillus cereus | 16 | Lower than AN2690 |

| Candida albicans | 64 | Moderate activity |

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity Against Human Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Tubulin polymerization inhibition |

| MDA-MB-231 | 10 | G2/M phase arrest |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in bacterial growth and cancer cell proliferation. Its trifluoromethoxy group enhances binding affinity, while the boronic acid moiety facilitates reversible covalent interactions with biomolecules .

Case Studies

- Study on Antibacterial Efficacy : A recent study published in Molecules evaluated the antibacterial properties of various phenylboronic acids, including our compound. The results indicated that the trifluoromethoxy substitution significantly improved binding to bacterial targets compared to other derivatives .

- Anticancer Research : Research conducted on breast cancer cell lines highlighted the compound's ability to induce apoptosis through microtubule disruption. The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies targeting microtubule dynamics .

Q & A

How can the purity of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid be optimized during synthesis, and what analytical methods are most effective?

Methodological Answer:

Purity optimization requires precise control of reaction conditions. For Suzuki-Miyaura coupling (a common method for arylboronic acids), use palladium catalysts (e.g., Pd(PPh₃)₄) with optimized ligand systems (e.g., SPhos or XPhos) to reduce byproducts . Post-synthesis purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in methanol/water mixtures improves purity. Analytical validation should include:

- HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect impurities.

- ¹H/¹³C NMR to confirm structural integrity, focusing on boronic acid proton signals (~δ 7.5–8.5 ppm) and hydroxymethyl groups (~δ 4.5–5.0 ppm) .

- Mass spectrometry (HRMS) to verify molecular ion peaks (exact mass ~272.02 g/mol) and rule out anhydride formation .

What factors contribute to the instability of this compound during storage, and how can degradation be mitigated?

Methodological Answer:

Instability arises from:

- Hydrolysis : Boronic acids react with moisture to form boroxines. Store under inert gas (argon) at 2–8°C in airtight, amber vials .

- Oxidation : The hydroxymethyl group is susceptible to oxidation. Add stabilizers like BHT (butylated hydroxytoluene, 0.1% w/w) .

- Anhydride formation : Prolonged storage may generate cyclic anhydrides. Monitor via FT-IR (loss of B–OH stretch at ~3200–3400 cm⁻¹) and regenerate via acid hydrolysis (1M HCl, 30°C, 2h) .

How do electronic effects of the trifluoromethoxy and hydroxymethyl groups influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Answer:

- Trifluoromethoxy (-OCF₃) : Strong electron-withdrawing effect reduces electron density at the boron center, slowing transmetallation in Suzuki reactions. DFT calculations (B3LYP/6-31G*) show a lowered LUMO energy (-1.8 eV vs. unsubstituted phenylboronic acid), increasing electrophilicity but requiring higher catalyst loading .

- Hydroxymethyl (-CH₂OH) : Electron-donating resonance effects stabilize the boronate intermediate. Competitive coordination of the hydroxyl group to Pd may require protecting groups (e.g., silylation with TBSCl) during coupling .

What contradictory data exist regarding the compound’s solubility, and how can these discrepancies be resolved experimentally?

Data Contradiction Analysis:

Literature reports conflicting solubility in polar aprotic solvents (e.g., DMF: 15–30 mg/mL). To resolve:

- Conduct solubility screening via UV-Vis spectroscopy (λ_max = 260 nm) in DMF, THF, and DMSO at 25°C.

- Account for batch variability : Anhydride content (from synthesis) reduces solubility. Quantify anhydrides via ¹¹B NMR (δ 28–30 ppm for boroxines) and adjust purification protocols .

How can the compound’s electronic structure be computationally modeled to predict its behavior in catalytic systems?

Advanced Research Answer:

- Perform DFT calculations (Gaussian 09, B3LYP/6-311++G**) to map:

- Frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic reactivity.

- Natural Bond Orbital (NBO) charges to identify electron-deficient boron centers.

- Compare with experimental X-ray crystallography (if available) to validate bond angles and dihedral distortions caused by -OCF₃ .

What safety protocols are critical when handling this compound, given its hazard profile?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (dust/mist).

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- First aid : For skin contact, wash with 10% ethanol/water (boronic acids bind to diols in soap, reducing efficacy) .

What role does this compound play in synthesizing fluorinated pharmaceuticals, and what are key optimization challenges?

Advanced Research Answer:

It serves as a precursor for trifluoromethoxy-containing drugs (e.g., antiviral agents). Challenges include:

- Regioselectivity : Competing coupling at the hydroxymethyl position. Use directing groups (e.g., pyridine) or orthogonal protection .

- Scale-up : Anhydride formation during large-scale reactions necessitates continuous flow systems with moisture control .

How can spectroscopic techniques differentiate this compound from structurally similar boronic acids?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.